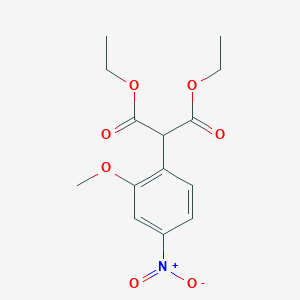
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate is an organic compound with the molecular formula C14H17NO7 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 2-methoxy-4-nitrophenyl group and two ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 2-methoxy-4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in anhydrous ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Reduction of the nitro group: 2-amino-4-methoxyphenylmalonate.
Hydrolysis of ester groups: 2-(2-methoxy-4-nitrophenyl)malonic acid.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of diethyl 2-(2-methoxy-4-nitrophenyl)malonate depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the methoxy group is displaced by a nucleophile, forming a new carbon-nucleophile bond. The nitro group acts as an electron-withdrawing group, stabilizing the transition state and facilitating the reaction. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the nitro and methoxy substituents.
Diethyl 2-(2-nitrophenyl)malonate: Similar structure but lacks the methoxy group.
Diethyl 2-(4-nitrophenyl)malonate: Similar structure but with the nitro group in a different position.
Uniqueness
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate is unique due to the presence of both the methoxy and nitro groups on the aromatic ring. These substituents influence the compound’s reactivity and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H17NO7 |
|---|---|
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
diethyl 2-(2-methoxy-4-nitrophenyl)propanedioate |
InChI |
InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)10-7-6-9(15(18)19)8-11(10)20-3/h6-8,12H,4-5H2,1-3H3 |
Clave InChI |
NBPUJZAVOUBJHE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


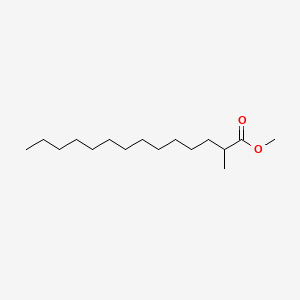
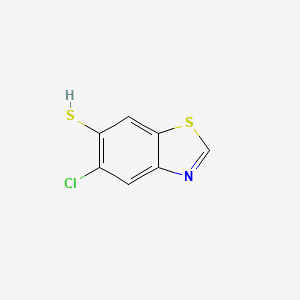
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
![P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol](/img/structure/B13967042.png)
![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)
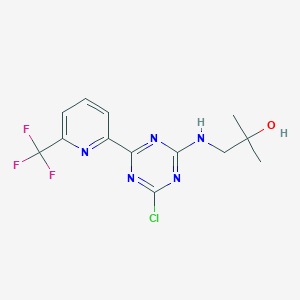
![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)
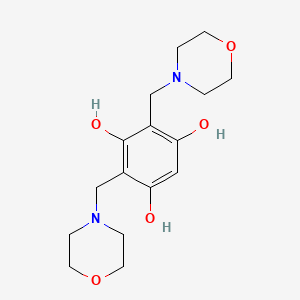
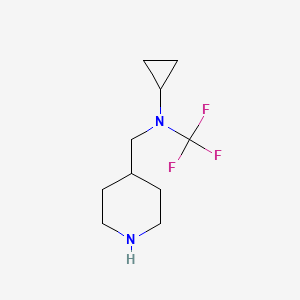
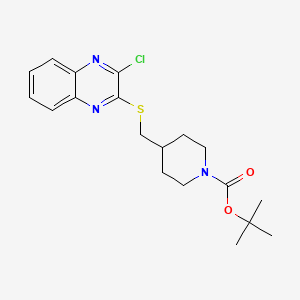
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
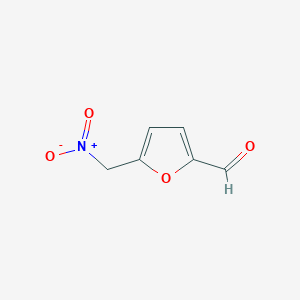
![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
